molecular formula C16H15N3OS2 B15039794 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B15039794
M. Wt: 329.4 g/mol
InChI Key: MEHHVDMYANFBET-UHFFFAOYSA-N
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Description

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .

Chemical Reactions Analysis

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various physiological processes. The compound may also interact with DNA or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiadiazole derivatives such as:

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C16H15N3OS2/c1-2-10-21-16-19-18-15(22-16)17-14(20)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,17,18,20)

InChI Key

MEHHVDMYANFBET-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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